molecular formula C7H8N2O3 B12508330 Ethyl 5-formyl-1H-imidazole-2-carboxylate

Ethyl 5-formyl-1H-imidazole-2-carboxylate

Cat. No.: B12508330
M. Wt: 168.15 g/mol
InChI Key: IWVTXSLVZUMVHA-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a formyl group at the 5-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-1H-imidazole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl glyoxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of mild acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-1H-imidazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-imidazole-4-carboxylate
  • Ethyl 2-phenyl-1H-imidazole-4-carboxylate
  • Ethyl 2-ethyl-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 5-formyl-1H-imidazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-formyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(4-10)9-6/h3-4H,2H2,1H3,(H,8,9)

InChI Key

IWVTXSLVZUMVHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C=O

Origin of Product

United States

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